(1R)-1-(4-bromophenyl)propan-1-amine
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Overview
Description
(1R)-1-(4-bromophenyl)propan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)propan-1-amine typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 4-Bromophenylpropan-1-one: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 4-bromophenylpropan-1-one.
Reduction to this compound: The final step involves the reduction of 4-bromophenylpropan-1-one to this compound. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromophenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield imines or nitriles.
- Reduction may produce secondary or tertiary amines.
- Substitution reactions can result in the formation of various substituted phenylpropan-1-amines.
Scientific Research Applications
(1R)-1-(4-bromophenyl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R)-1-(4-bromophenyl)propan-1-amine include:
(1R)-1-(4-chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(4-fluorophenyl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(1R)-1-(4-iodophenyl)propan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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